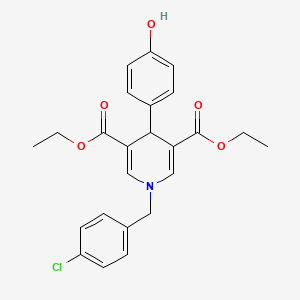![molecular formula C23H30N2O2S B3618560 1-[(4-tert-butylphenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3618560.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Descripción general
Descripción
TBPSPP is a chemical compound that was first synthesized in the 1990s by researchers at the University of California, Los Angeles. Since then, it has been widely used in scientific research to study the function and regulation of GABAA receptors. These receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders, and TBPSPP has proven to be a valuable tool for understanding their mechanisms of action.
Mecanismo De Acción
TBPSPP is a potent and selective antagonist of GABAA receptors, which are ionotropic receptors that mediate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. GABAA receptors are composed of five subunits, and TBPSPP binds to a specific site on the receptor that is located between the alpha and beta subunits. This binding prevents the activation of the receptor by GABA, leading to a decrease in inhibitory neurotransmission.
Biochemical and Physiological Effects:
TBPSPP has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TBPSPP inhibits the binding of GABA to GABAA receptors in a concentration-dependent manner, with an IC50 value of approximately 60 nM. In vivo studies have shown that TBPSPP can induce convulsions and other neurological effects in animals, indicating that it has a potent and selective action on GABAA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBPSPP is its potency and selectivity as a GABAA receptor antagonist. This makes it a valuable tool for studying the function and regulation of these receptors in vitro and in vivo. However, one limitation of TBPSPP is its potential for non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on TBPSPP and its effects on GABAA receptors. One area of interest is the development of new drugs and compounds that can selectively target specific subtypes of GABAA receptors, which could lead to more effective treatments for neurological disorders. Another area of interest is the use of TBPSPP and other GABAA receptor antagonists to study the role of these receptors in the development and progression of neurological diseases. Overall, TBPSPP is a valuable tool for scientific research, and its continued study will likely lead to new insights and discoveries in the field of neuroscience.
Aplicaciones Científicas De Investigación
TBPSPP has been widely used in scientific research to study the function and regulation of GABAA receptors. These receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders, and TBPSPP has proven to be a valuable tool for understanding their mechanisms of action. TBPSPP has been used to identify the binding sites and subunit composition of GABAA receptors, as well as to study the effects of different drugs and compounds on receptor function.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-23(2,3)21-11-13-22(14-12-21)28(26,27)25-18-16-24(17-19-25)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAGOUQJCOZGPK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B3618483.png)

![ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B3618500.png)


![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3618520.png)
![4-(4-chlorophenyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B3618531.png)
![N-(2-furylmethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B3618533.png)
![4-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3618539.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3618540.png)
![2-(2-fluorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3618551.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3618558.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3618562.png)